molecular formula C18H18Cl2N2OS B2981650 N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea CAS No. 866151-66-8

N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea

Cat. No.: B2981650
CAS No.: 866151-66-8
M. Wt: 381.32
InChI Key: MEYIHSOBZYUUDX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a dichlorobenzoyl and an isopropyl-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-isopropyl-3-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with cellular receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorobenzoyl)-N’-(4-isopropylphenyl)thiourea
  • N-(2,4-dichlorobenzoyl)-N’-(3-methylphenyl)thiourea
  • N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)urea

Uniqueness

N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorobenzoyl and isopropyl-methylphenyl moieties enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[(3-methyl-4-propan-2-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-10(2)14-7-5-13(8-11(14)3)21-18(24)22-17(23)15-6-4-12(19)9-16(15)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIHSOBZYUUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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